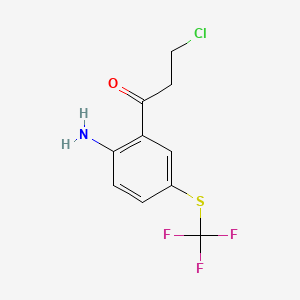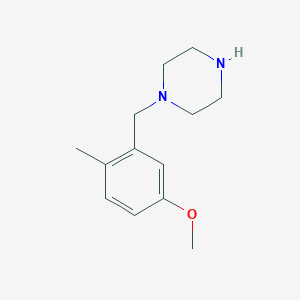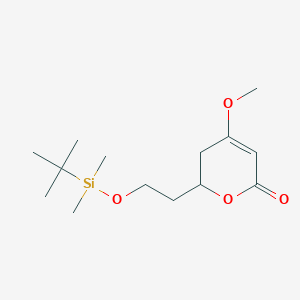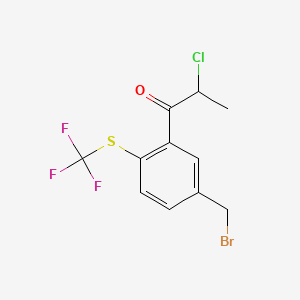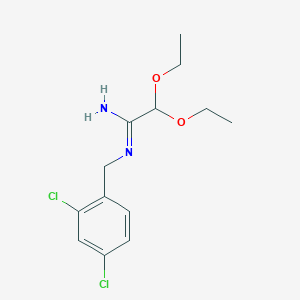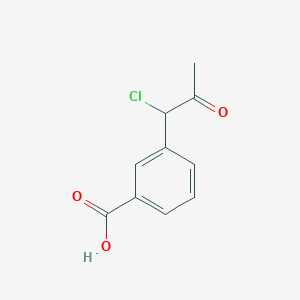
Ethyl 6-chloro-5-cyano-4-methylpicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-chloro-5-cyano-4-methylpicolinate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.64 g/mol It is a derivative of picolinic acid, characterized by the presence of a chlorine atom, a cyano group, and a methyl group on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-5-cyano-4-methylpicolinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-4-methylpyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-chloro-5-cyano-4-methylpicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 6-amino-5-cyano-4-methylpicolinate.
Reduction: Formation of 6-chloro-5-amino-4-methylpicolinate.
Oxidation: Formation of 6-chloro-5-cyano-4-carboxypicolinate.
Applications De Recherche Scientifique
Ethyl 6-chloro-5-cyano-4-methylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-chloro-5-cyano-4-methylpicolinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano and chlorine groups can influence its reactivity and binding affinity. The exact pathways and targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Ethyl 6-chloro-5-cyano-4-methylpicolinate can be compared with other picolinic acid derivatives, such as:
Ethyl 6-chloro-4-methylpicolinate: Lacks the cyano group, which may affect its reactivity and applications.
Ethyl 5-cyano-4-methylpicolinate: Lacks the chlorine atom, which may influence its chemical properties and biological activity.
Ethyl 6-chloro-5-cyano-4-ethylpicolinate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
This compound is unique due to the combination of the chlorine, cyano, and methyl groups, which confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
ethyl 6-chloro-5-cyano-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-6(2)7(5-12)9(11)13-8/h4H,3H2,1-2H3 |
Clé InChI |
XZMKZYUEJVLKFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(C(=C1)C)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


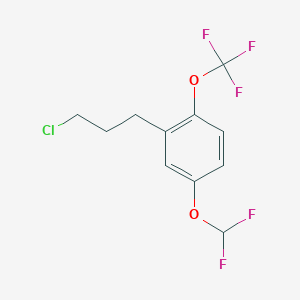

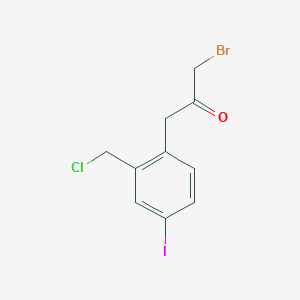
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

